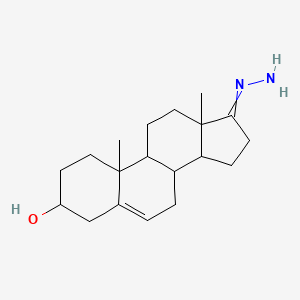
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine is a chemical compound with the molecular formula C6H4Br2ClFN2 and a molecular weight of 318.37 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reactions are usually carried out in solvents such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product formation.
Analyse Chemischer Reaktionen
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (chlorine, bromine) are replaced by other nucleophiles.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for clinical use.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways are not well-defined, but it is believed to interfere with DNA synthesis or protein function, contributing to its potential biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine can be compared with other pyrimidine derivatives:
Eigenschaften
Molekularformel |
C6H4Br2ClFN2 |
|---|---|
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
4-chloro-6-(1,1-dibromoethyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C6H4Br2ClFN2/c1-6(7,8)4-3(10)5(9)12-2-11-4/h2H,1H3 |
InChI-Schlüssel |
UEJGWLJMSQCKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=NC=N1)Cl)F)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
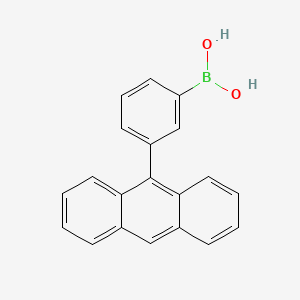
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
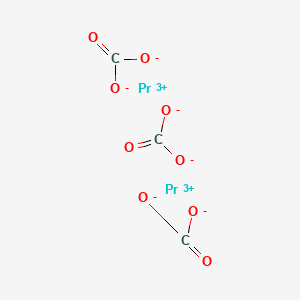
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
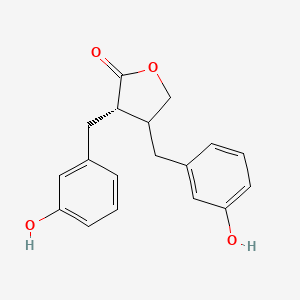
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
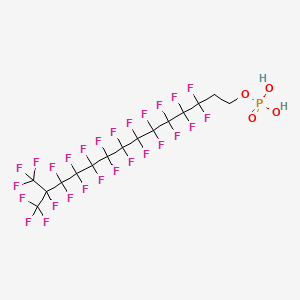
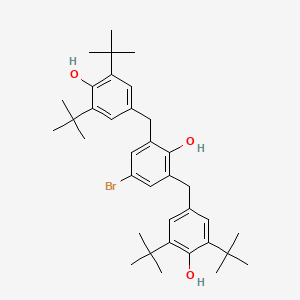
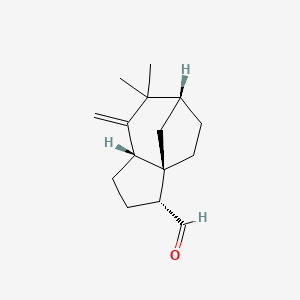

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
